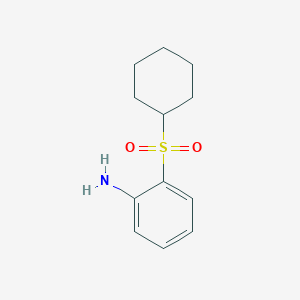

2-Cyclohexanesulfonyl-phenylamine

Description

2-Cyclohexanesulfonyl-phenylamine is an aromatic amine derivative featuring a cyclohexanesulfonyl group (-SO₂-C₆H₁₁) attached to a phenylamine (aniline) backbone. This compound is of interest in medicinal and organic chemistry due to its sulfonamide functional group, which is commonly associated with biological activity, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

2-cyclohexylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNVBIKSUIFPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexanesulfonyl-phenylamine typically involves the reaction of cyclohexanesulfonyl chloride with aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexanesulfonyl-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Cyclohexanesulfonyl-phenylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclohexanesulfonyl-phenylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Cyclohexanesulfonyl-phenylamine with key analogs, focusing on structural features, physicochemical properties, and applications. Data are synthesized from available literature and supplier databases (see references).

Key Structural and Functional Differences:

Sulfonamide vs. Sulfate/phosphate salts are ionic and more water-soluble .

Aromatic vs. This may influence binding to aromatic-rich biological targets .

Acid-Base Properties : The sulfonic acid derivative (e.g., 2-(cyclohexylamine)ethanesulfonic acid) is strongly acidic (pKa ~1-2), whereas the sulfonamide in This compound is weakly acidic (pKa ~10-12), affecting solubility and ionization under physiological conditions .

Limitations and Gaps in Current Knowledge

- Synthesis and Stability Data: No direct synthesis or stability studies for this compound are cited in the provided evidence. Comparative data are extrapolated from structurally related compounds.

- Biological Activity : While sulfonamides are well-studied, specific research on this compound’s interactions with enzymes or receptors is absent in the provided sources.

Biological Activity

2-Cyclohexanesulfonyl-phenylamine (CAS No. 76697-52-4) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenylamine structure, which may influence its biological interactions. The presence of the cyclohexane ring contributes to its lipophilicity, potentially enhancing membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can participate in biochemical reactions, potentially modulating enzyme activities and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.

- Cell Signaling Modulation : It can affect cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, with studies indicating a decrease in pro-inflammatory cytokines in cell culture models .

- Anticancer Potential : Some research highlights its ability to induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong potential for development as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with this compound led to reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways.

Study 3: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound exhibited dose-dependent cytotoxicity, with IC50 values around 30 µM for both cell lines, indicating promising anticancer properties.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Aniline | Primary aromatic amine | Limited antimicrobial activity |

| Cyclohexylamine | Primary aliphatic amine | Moderate neuroactivity |

| This compound | Sulfonamide derivative | Strong antimicrobial and anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.